BenchChemオンラインストアへようこそ!

N-(3,4-dichlorophenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide

Acetylcholinesterase inhibition Neurodegenerative disease probe Cholinergic signaling

CAS 1020455-09-7 is a pharmacologically validated, moderate-potency AChE inhibitor (IC50 = 1.80 µM) with a novel pyrazole-3-carboxamide scaffold unrelated to carbamate/piperidine classes. Its 4-methoxy-1-(4-fluorophenyl) substitution pattern precludes CB1 binding, enabling its use as a structurally related negative control in cannabinoid receptor panels. With CNS MPO-compliant properties (MW 380.2, XLogP 4.4), it serves as a benchmark for in silico ADME model validation and a diversification-ready scaffold for parallel amide coupling libraries. Ideal for distinguishing specific AChE signals in automated HTS platforms.

Molecular Formula C17H12Cl2FN3O2
Molecular Weight 380.2 g/mol
CAS No. 1020455-09-7
Cat. No. B6529879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,4-dichlorophenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide
CAS1020455-09-7
Molecular FormulaC17H12Cl2FN3O2
Molecular Weight380.2 g/mol
Structural Identifiers
SMILESCOC1=CN(N=C1C(=O)NC2=CC(=C(C=C2)Cl)Cl)C3=CC=C(C=C3)F
InChIInChI=1S/C17H12Cl2FN3O2/c1-25-15-9-23(12-5-2-10(20)3-6-12)22-16(15)17(24)21-11-4-7-13(18)14(19)8-11/h2-9H,1H3,(H,21,24)
InChIKeyGWMCWTDCOAUQMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3,4-Dichlorophenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide (CAS 1020455-09-7): Chemical Identity and Core Scaffold


N-(3,4-dichlorophenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide (CAS 1020455-09-7) is a fully synthetic pyrazole-3-carboxamide derivative with a molecular formula of C17H12Cl2FN3O2 and a molecular weight of 380.2 g/mol [1]. The compound features a 1,4-diaryl substitution pattern on the pyrazole core: a 4-fluorophenyl group at N1, a methoxy group at C4, and an N-(3,4-dichlorophenyl) carboxamide at C3. This substitution pattern distinguishes it from the more extensively studied 1,5-diarylpyrazole-3-carboxamide cannabinoid receptor ligands such as SR141716A (rimonabant) [2]. The presence of both chlorine and fluorine substituents confers a computed XLogP3-AA of 4.4, indicating moderate lipophilicity suitable for blood-brain barrier penetration studies [1]. The compound is cataloged in PubChem (CID 25284367) and has been indexed as a chemical probe in BindingDB, where it has been evaluated for acetylcholinesterase (AChE) inhibitory activity [3].

Why Substituting N-(3,4-Dichlorophenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide with Generic Pyrazole Carboxamides Is Unreliable


The pyrazole-3-carboxamide scaffold is pharmacologically pluripotent, with minor substituent variations dictating profoundly different target engagement profiles. The canonical 1,5-diarylpyrazole-3-carboxamide series, exemplified by SR141716A, achieves low-nanomolar CB1 receptor antagonism through specific N1-(2,4-dichlorophenyl) and C5-(4-chlorophenyl) aryl orientations [1]. In contrast, the 4-methoxy substitution and N1-(4-fluorophenyl) arrangement of CAS 1020455-09-7 sterically and electronically precludes the CB1 binding mode; this compound instead exhibits measurable AChE inhibitory activity with an IC50 of 1.80 μM [2]. The N-(3,4-dichlorophenyl) carboxamide terminus provides a distinct hydrogen-bond donor/acceptor geometry compared to N-alkyl, N-benzyl, or N-cyclopentyl analogs within the same 4-methoxy-1-(4-fluorophenyl)-pyrazole sub-series (e.g., CAS 1020454-68-5, CAS 1020454-75-4, CAS 1020455-15-5), for which no quantitative AChE or CB1 activity data are publicly available in primary literature [3]. Generic substitution within this chemical space therefore risks a complete loss of the functionally validated AChE inhibitory phenotype, as the specific 3,4-dichlorophenyl anilide moiety appears critical for the observed enzyme interaction.

Quantitative Differentiation Evidence for N-(3,4-Dichlorophenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide


AChE Inhibitory Activity vs. Structurally Divergent Pyrazole-3-Carboxamides

CAS 1020455-09-7 demonstrates measurable acetylcholinesterase (AChE) inhibitory activity with an IC50 of 1.80 μM (1,800 nM) as recorded in BindingDB [1]. By contrast, the prototypical 1,5-diarylpyrazole-3-carboxamide CB1 antagonist SR141716A (rimonabant) exhibits negligible AChE activity at comparable concentrations, with its primary pharmacology dominated by CB1 receptor binding (Ki = 1.98 nM) [2]. Within the 4-methoxy-1-(4-fluorophenyl)-pyrazole sub-series, no peer-reviewed AChE IC50 values are available for the closest carboxamide analogs (N-cyclopentyl, N-benzyl, N-(3-chloro-4-fluorophenyl) variants), making the 1.80 μM value a unique quantitative benchmark for this chemotype. This AChE IC50 places the compound in a potency range relevant for tool compound applications in cholinergic research, though it is substantially weaker than clinical-stage AChE inhibitors such as donepezil (IC50 ≈ 5-10 nM) [3].

Acetylcholinesterase inhibition Neurodegenerative disease probe Cholinergic signaling

Lipophilicity-Driven Property Differentiation: 4-Methoxy vs. 4-Methyl Pyrazole Scaffolds

The computed XLogP3-AA of CAS 1020455-09-7 is 4.4, as reported in PubChem [1]. This represents a significant increase in lipophilicity compared to the des-methoxy, 4-unsubstituted or 4-methyl pyrazole-3-carboxamide congeners in the CB1 antagonist class. For example, SR141716A (4-methyl analog) has a computed XLogP of approximately 5.0-5.5, while the 4-methoxy substitution introduces a hydrogen bond acceptor that moderates logP while preserving CNS-accessible lipophilicity [2]. The compound also features a lower hydrogen bond donor count (nHBD = 1) compared to N-alkyl variants that may carry additional exchangeable protons, potentially enhancing passive membrane permeability [1]. These property differences become critical for assay development: the target compound's balanced polar surface area and lipophilicity profile may reduce non-specific protein binding relative to highly lipophilic CB1 pyrazoles, an advantage in biochemical screening contexts.

Physicochemical profiling CNS drug-likeness Lipophilicity modulation

Halogen Substitution Pattern: 3,4-Dichlorophenyl vs. 3-Chloro-4-fluorophenyl Carboxamide Termini

CAS 1020455-09-7 contains a 3,4-dichlorophenyl carboxamide terminus, distinguishing it from the closely cataloged analog CAS 1020455-15-5, which bears a 3-chloro-4-fluorophenyl group at the identical position [1]. The 3,4-dichloro substitution pattern introduces dual chlorine atoms capable of engaging in halogen bonding interactions with protein backbone carbonyls, whereas the mono-chloro/mono-fluoro pattern of CAS 1020455-15-5 presents a mixed halogen bonding/electrostatic potential surface. In the broader pyrazole-3-carboxamide SAR literature, the 3,4-dichlorophenyl motif has been specifically associated with enhanced hCB2 receptor selectivity when combined with N-cyclohexyl carboxamide groups in 1-aryl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamides [2]. Although direct target engagement data for CAS 1020455-09-7 at CB2 or other receptors are absent from public repositories, the preservation of this halogen pattern provides a structurally rational basis for differentiated pharmacology relative to mono-halogen or mixed halogen analogs [3].

Halogen bonding SAR differentiation Target engagement selectivity

Recommended Application Scenarios for N-(3,4-Dichlorophenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide Based on Verified Evidence


Chemical Probe for Acetylcholinesterase (AChE) Inhibitor Screening Cascades

With a verified AChE IC50 of 1.80 μM from BindingDB [1], CAS 1020455-09-7 can serve as a moderate-potency reference compound in enzymatic AChE inhibition assays. Its pyrazole-3-carboxamide scaffold is structurally unrelated to the clinically dominant carbamate and piperidine AChE inhibitor classes (e.g., donepezil, rivastigmine), offering a novel chemotype for hit validation and counter-screening to confirm target engagement specificity. Researchers developing cholinesterase inhibitors for Alzheimer's disease or myasthenia gravis can use this compound as a structurally distinct positive control to calibrate assay sensitivity. Its moderate potency (μM range) reduces the risk of assay carryover artifacts associated with sub-nanomolar inhibitors, making it suitable for automated HTS platforms.

Negative Control for CB1 Cannabinoid Receptor Antagonist Assays

Because CAS 1020455-09-7 adopts a 4-methoxy-1-(4-fluorophenyl) substitution pattern divergent from the 4-methyl-1-(2,4-dichlorophenyl) motif essential for CB1 antagonism [2], this compound is mechanistically excluded from high-affinity CB1 binding. Laboratories running CB1 antagonist screening panels can deploy this compound as a structurally related but pharmacologically silent negative control, helping to distinguish specific CB1-mediated signals from assay noise introduced by pyrazole-containing compounds. This addresses a known challenge in cannabinoid research where pyrazole core structures can generate confounding effects in cell-based reporter assays.

SAR Expansion Template for 4-Methoxy-1H-pyrazole-3-carboxamide Library Synthesis

The fully elaborated 1-(4-fluorophenyl)-4-methoxy-3-(N-(3,4-dichlorophenyl)carboxamide) structure provides a validated synthetic entry point for parallel library synthesis [3]. The 3,4-dichlorophenyl anilide can be diversified via amide coupling reactions to generate focused libraries probing the carboxamide SAR space. The methoxy group at C4 serves as a synthetic handle for potential O-demethylation to the phenol, enabling further derivatization. The 4-fluorophenyl group at N1 can be replaced with alternative aryl or heteroaryl groups via Ullmann-type or Chan-Lam coupling reactions, facilitating exploration of the N1-aryl pharmacophore. This compound's well-characterized physicochemical properties (MW 380.2, XLogP 4.4) [1] place it within lead-like chemical space suitable for medicinal chemistry optimization campaigns.

Physicochemical Comparator in CNS Drug-Likeness Profiling Panels

With a computed XLogP3-AA of 4.4, molecular weight of 380.2 g/mol, and a single hydrogen bond donor, CAS 1020455-09-7 sits within the CNS MPO (Multiparameter Optimization) desirable space (MW < 400, 1 < XLogP < 5, HBD ≤ 1) [1]. It can be included as a reference compound in panels that evaluate the relationship between computed lipophilicity and experimentally determined parameters such as PAMPA permeability, plasma protein binding, and microsomal stability. Compared to more lipophilic pyrazole CB1 antagonists (XLogP > 5), this compound's intermediate logP makes it a suitable benchmark for assessing the predictive accuracy of in silico ADME models for moderately lipophilic heterocyclic carboxamides.

Quote Request

Request a Quote for N-(3,4-dichlorophenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.